1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one
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Overview
Description
1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C14H20O. It is known for its unique structure, which includes two isopropyl groups attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 2,4-diisopropylbenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols .
Scientific Research Applications
1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its effects are mediated through interactions with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Acetophenone: Similar in structure but lacks the isopropyl groups.
4-Isopropylacetophenone: Contains a single isopropyl group on the phenyl ring.
2,4-Diisopropylphenol: Similar substitution pattern but with a hydroxyl group instead of a ketone
Uniqueness: 1-(2,4-Bis(1-methylethyl)phenyl)ethan-1-one is unique due to its dual isopropyl substitution, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
77344-61-7 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[2,4-di(propan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H20O/c1-9(2)12-6-7-13(11(5)15)14(8-12)10(3)4/h6-10H,1-5H3 |
InChI Key |
XOPUXCIYHBVIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)C)C(C)C |
Origin of Product |
United States |
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